Cas no 1261943-40-1 (2-Hydroxy-3-(thiophen-2-yl)benzaldehyde)

2-Hydroxy-3-(thiophen-2-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- SCHEMBL22603990
- DTXSID10685024
- 2-FORMYL-6-(THIOPHEN-2-YL)PHENOL
- 2-Hydroxy-3-(thiophen-2-yl)benzaldehyde
- 2-Formyl-6-(thiophen-2-yl)phenol, 95%
- MFCD18314604
- 1261943-40-1
-
- MDL: MFCD18314604
- インチ: InChI=1S/C11H8O2S/c12-7-8-3-1-4-9(11(8)13)10-5-2-6-14-10/h1-7,13H
- InChIKey: ZWBKRXJDOWZZNR-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 204.02450067Da
- どういたいしつりょう: 204.02450067Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-Hydroxy-3-(thiophen-2-yl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB320649-5 g |
2-Formyl-6-(thiophen-2-yl)phenol, 95%; . |
1261943-40-1 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB320649-5g |
2-Formyl-6-(thiophen-2-yl)phenol, 95%; . |
1261943-40-1 | 95% | 5g |
€1159.00 | 2025-02-21 |
2-Hydroxy-3-(thiophen-2-yl)benzaldehyde 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
2-Hydroxy-3-(thiophen-2-yl)benzaldehydeに関する追加情報
Recent Advances in the Study of 2-Hydroxy-3-(thiophen-2-yl)benzaldehyde (CAS: 1261943-40-1) in Chemical Biology and Pharmaceutical Research
The compound 2-Hydroxy-3-(thiophen-2-yl)benzaldehyde (CAS: 1261943-40-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the versatility of 2-Hydroxy-3-(thiophen-2-yl)benzaldehyde as a key intermediate in the synthesis of various bioactive molecules. Its structure, featuring a hydroxyl group and a thiophene ring, makes it a valuable scaffold for designing novel compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. Researchers have explored its reactivity in multicomponent reactions, leading to the development of libraries of derivatives with diverse biological activities.
One of the most promising areas of research involves the use of 2-Hydroxy-3-(thiophen-2-yl)benzaldehyde in the development of small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, recent publications have demonstrated its efficacy in inhibiting certain kinases and proteases, which are critical targets in cancer and inflammatory diseases. These findings underscore the compound's potential as a lead structure for further optimization and preclinical evaluation.
In addition to its therapeutic potential, 2-Hydroxy-3-(thiophen-2-yl)benzaldehyde has also been investigated for its role in material science and chemical sensing. Its ability to form stable complexes with metal ions has been exploited in the design of fluorescent probes for detecting biologically relevant metal species. This dual functionality highlights the compound's broad applicability across multiple scientific disciplines.
Despite these advancements, challenges remain in the large-scale synthesis and pharmacokinetic optimization of derivatives based on 2-Hydroxy-3-(thiophen-2-yl)benzaldehyde. Future research directions may focus on improving synthetic methodologies, enhancing bioavailability, and conducting comprehensive toxicity studies to facilitate its transition from bench to bedside.
In conclusion, 2-Hydroxy-3-(thiophen-2-yl)benzaldehyde (CAS: 1261943-40-1) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities and structural versatility make it a valuable tool for drug discovery and development. Continued exploration of its properties and applications is expected to yield significant contributions to the field in the coming years.
1261943-40-1 (2-Hydroxy-3-(thiophen-2-yl)benzaldehyde) 関連製品
- 2353786-01-1(3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid)
- 1361809-32-6(5-(Difluoromethyl)-2,3,4-trihydroxypyridine)
- 946315-04-4(2-4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine)
- 1353978-45-6(2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone)
- 896334-30-8(8-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)
- 2172022-61-4(3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid)
- 896280-61-8(ethyl 2-(2Z)-6-ethyl-2-(2-methanesulfonylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1806026-00-5(2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid)
- 1689538-76-8(2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester)
- 1281303-65-8(2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole)
